1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Palladium-Catalyzed Intramolecular Amination : A method has been developed for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds. This technique is noted for its low catalyst loading, inexpensive reagents, and convenient operating conditions, emphasizing the utilization of unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, in organic synthesis (He et al., 2012).
Enantioselective Amine α-Functionalization : Enantioselective α-C-H coupling of a wide range of amines, including azetidines, has been achieved via palladium(II)-catalyzed processes. This approach, which utilizes chiral phosphoric acids, provides high enantioselectivities and exclusive regioselectivity, demonstrating the importance of such methodologies in drug discovery (Jain et al., 2016).
Chemical Properties and Applications
Chemistry of Azaindoles : The review on azaindoles, which are aza-analogues of indole compounds, discusses their chemical properties and biological activities. These substances find applications in medicinal preparations due to their unique chemical properties, such as the redistribution of electron density within their structures (Yakhontov, 1968).
Anticancer and Antimicrobial Activity : New N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which incorporate a substituted 2-amino pyrimidine moiety, have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. These compounds exhibit significant growth inhibition against cancer cells and potent antimicrobial activity, highlighting their therapeutic potential (Gokhale et al., 2017).
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(22-9-14-5-3-4-8-20-14)13-11-23(12-13)19(25)16-10-21-17-7-2-1-6-15(16)17/h1-8,10,13,21H,9,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVRFYAXRGKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.